molecular formula C19H18N2O2S B2751205 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide CAS No. 863512-98-5

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide

Cat. No. B2751205
CAS RN: 863512-98-5
M. Wt: 338.43
InChI Key: ZNKCRHBLBFHUDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” is C16H17NO2 . The average mass is 255.312 Da and the monoisotopic mass is 255.125931 Da .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides, including “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide”, was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” include a density of 1.1±0.1 g/cm3, a boiling point of 452.9±38.0 °C at 760 mmHg, and a flash point of 227.7±26.8 °C . The compound also has a molar refractivity of 75.7±0.3 cm3 and a polar surface area of 38 Å2 .

Scientific Research Applications

Antioxidant Activity

The thiazole moiety, present in the compound, is known for its antioxidant properties. This activity is crucial as it helps in protecting cells from the damage caused by free radicals. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for research in preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole ring have been reported to exhibit significant analgesic and anti-inflammatory activities. The compound could potentially be developed into a drug that reduces pain and inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial and Antifungal Activities

Thiazole derivatives are known to possess strong antimicrobial and antifungal effects. This compound could be explored for its efficacy against various bacterial and fungal strains, which could lead to the development of new antibiotics and antifungals .

Antiviral Activity

The structural complexity of thiazole-containing compounds provides a platform for the development of antiviral agents. Research into this compound’s potential to inhibit viral replication could contribute to treatments for diseases like HIV .

Antitumor and Cytotoxic Activity

Research has shown that certain thiazole derivatives can exhibit antitumor and cytotoxic activities. This compound could be studied for its effects on tumor cell lines, offering insights into new cancer therapies .

Neuroprotective Properties

Thiazole compounds have been associated with neuroprotective effects. The compound could be investigated for its role in the regulation of central inflammation and the potential to control brain inflammation processes, which is relevant in conditions like Alzheimer’s disease .

Antidiabetic Activity

The presence of the thiazole ring in some antidiabetic drugs suggests that this compound might also possess antidiabetic properties. Its potential to act on insulin receptors or influence glucose metabolism could be a subject of diabetes-related research .

Antithrombotic Activity

Some thiazole derivatives act as fibrinogen receptor antagonists with antithrombotic activity. This compound could be explored for its ability to prevent blood clots, thereby contributing to cardiovascular disease research .

Safety and Hazards

The safety data sheet for benzamide, which is a related compound, suggests that it is harmful if swallowed . It is suspected of causing genetic defects . In case of exposure or concern, it is advised to get medical attention or advice .

Mechanism of Action

properties

IUPAC Name

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17-9-7-14(8-10-17)18(22)20-12-11-16-13-24-19(21-16)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCRHBLBFHUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

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